molecular formula C19H23N5O2 B4512225 5-oxo-N-(3-pyridyl)-5-[4-(2-pyridyl)piperazino]pentanamide

5-oxo-N-(3-pyridyl)-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B4512225
M. Wt: 353.4 g/mol
InChI Key: NHEQHIFOKLPFJT-UHFFFAOYSA-N
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Description

“5-oxo-N-(3-pyridyl)-5-[4-(2-pyridyl)piperazino]pentanamide” is a synthetic organic compound that features a complex structure with multiple functional groups. It contains pyridine rings, a piperazine moiety, and an amide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-oxo-N-(3-pyridyl)-5-[4-(2-pyridyl)piperazino]pentanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine derivative: Starting with a pyridine derivative, the piperazine ring is introduced through nucleophilic substitution reactions.

    Amide bond formation: The piperazine derivative is then reacted with a carboxylic acid derivative to form the amide bond.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyridine rings.

    Reduction: Reduction reactions can target the oxo group or the amide bond.

    Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-oxo-N-(3-pyridyl)-5-[4-(2-pyridyl)piperazino]pentanamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-pyridyl)-5-[4-(2-pyridyl)piperazino]pentanamide: Lacks the oxo group.

    5-oxo-N-(3-pyridyl)-5-piperazinopentanamide: Lacks the second pyridine ring.

Uniqueness

“5-oxo-N-(3-pyridyl)-5-[4-(2-pyridyl)piperazino]pentanamide” is unique due to the presence of both pyridine rings and the oxo group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-oxo-N-pyridin-3-yl-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-18(22-16-5-4-9-20-15-16)7-3-8-19(26)24-13-11-23(12-14-24)17-6-1-2-10-21-17/h1-2,4-6,9-10,15H,3,7-8,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEQHIFOKLPFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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